molecular formula C15H16FNO2 B3341135 N-(2-Fluorobenzyl)-2,4-dimethoxyaniline CAS No. 1019475-09-2

N-(2-Fluorobenzyl)-2,4-dimethoxyaniline

Cat. No.: B3341135
CAS No.: 1019475-09-2
M. Wt: 261.29 g/mol
InChI Key: QEFRIYHYLIYLEZ-UHFFFAOYSA-N
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Description

Contextualization within N-Benzyl Aniline (B41778) Derivatives and Aromatic Amines

Aromatic amines, or arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. nih.gov The simplest among them is aniline. This class of compounds is fundamental in organic synthesis, serving as precursors for a vast array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. nih.govgoogle.comnih.gov The reactivity of aromatic amines is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic substitution, which is strongly activated by the amino group. nih.govnih.gov

N-benzyl aniline derivatives are a specific subclass of aromatic amines where one of the hydrogen atoms of the amino group is replaced by a benzyl (B1604629) group. researchgate.netchemicalbook.com These N-alkylated anilines are significant as they are common structural motifs in various biologically active compounds and are used as versatile intermediates in organic synthesis. google.comsigmaaldrich.com The introduction of the benzyl group can modulate the electronic and steric properties of the parent aniline, influencing its reactivity and potential applications. chemicalbook.com N-(2-Fluorobenzyl)-2,4-dimethoxyaniline is a specific example of this class, where the aniline is further functionalized with two methoxy (B1213986) groups and the benzyl group carries a fluorine atom.

Significance of Fluorinated Benzyl Moieties in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules is a strategy of immense importance in medicinal chemistry and materials science. mdpi.comresearchgate.net The fluorine atom, despite being the most electronegative element, is relatively small and can often replace a hydrogen atom without causing significant steric hindrance. mdpi.com This substitution, however, can profoundly alter the molecule's physicochemical properties. researchgate.net

Key effects of introducing a fluorine atom or a fluorinated group like the 2-fluorobenzyl moiety include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. This can enhance the bioavailability and half-life of a drug candidate. mdpi.comresearchgate.net

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a drug. researchgate.netresearchgate.net

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its ability to permeate cell membranes. researchgate.netsemanticscholar.org

The 2-fluorobenzyl group, specifically, has been explored in the development of potent agonists for serotonin (B10506) receptors, highlighting its relevance in the synthesis of psychoactive compounds. researchgate.net The position of the fluorine atom on the benzyl ring is crucial and can significantly impact the biological activity of the resulting molecule.

Role of Dimethoxy Substitution in the Electronic and Steric Profile of Aniline Derivatives

The presence of two methoxy (-OCH3) groups on the aniline ring of this compound has a significant impact on its electronic and steric characteristics. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic ring.

This electronic enrichment has several consequences:

Increased Basicity: The electron-donating nature of the methoxy groups can increase the basicity of the aniline nitrogen compared to unsubstituted aniline, although this effect can be tempered by steric factors.

Enhanced Reactivity in Electrophilic Aromatic Substitution: The aniline ring becomes more activated towards electrophilic attack, influencing the regioselectivity of such reactions. nih.gov

Overview of Scholarly Research Trajectories for N-Benzyl-Substituted Aromatic Amines

Research into N-benzyl-substituted aromatic amines is a dynamic field, driven by their potential applications in medicinal chemistry and materials science. Several key research trajectories can be identified:

Synthesis of Novel Derivatives: A significant area of research involves the development of new and efficient methods for the synthesis of N-benzyl anilines. This includes catalyst-free methods and the use of various catalytic systems to achieve C-N bond formation. sigmaaldrich.com The goal is often to create libraries of compounds with diverse substitution patterns for biological screening.

Investigation of Biological Activity: Many studies focus on the synthesis of N-benzyl aniline derivatives and the evaluation of their biological activities. These activities are diverse and include antimicrobial, anticancer, and receptor-modulating properties. nih.gov For instance, derivatives are being investigated as antibacterial agents against resistant strains like MRSA and as inhibitors of specific enzymes involved in cancer progression. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is to understand the relationship between the chemical structure of these compounds and their biological activity. By systematically varying the substituents on both the aniline and benzyl rings, researchers can identify the key structural features responsible for a desired effect. researchgate.net For example, research on related N-benzylphenethylamines has shown that the substitution pattern on the phenethylamine (B48288) moiety is critical for their potency at serotonin receptors. nih.gov

While direct scholarly articles focusing exclusively on this compound are not abundant in the public domain, the existing research on closely related analogues provides a strong foundation for predicting its potential properties and applications. The combination of a fluorinated benzyl group and a dimethoxylated aniline core suggests that this compound could be a valuable candidate for investigation in medicinal chemistry, particularly in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,4-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-12-7-8-14(15(9-12)19-2)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRIYHYLIYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Fluorobenzyl 2,4 Dimethoxyaniline

Optimized Direct Reductive Amination Strategies

Direct reductive amination represents a highly efficient and atom-economical approach for the synthesis of N-(2-Fluorobenzyl)-2,4-dimethoxyaniline. This one-pot reaction combines 2,4-dimethoxyaniline (B45885) and 2-fluorobenzaldehyde (B47322) with a reducing agent, proceeding through an in-situ formed imine intermediate that is subsequently reduced to the target secondary amine.

A specific example of this strategy is detailed in patent literature (WO 2012/140590 A1), where this compound was prepared. The reaction involved stirring a mixture of 2,4-dimethoxyaniline and 2-fluorobenzaldehyde in dichloromethane (B109758) at room temperature, followed by the addition of sodium triacetoxyborohydride (B8407120) as the reducing agent. The reaction proceeded to completion over 18 hours, yielding the desired product.

Table 1: Reductive Amination of 2,4-Dimethoxyaniline with 2-Fluorobenzaldehyde

Reactant 1 Reactant 2 Reducing Agent Solvent Reaction Time (h) Yield (%) Reference
2,4-Dimethoxyaniline 2-Fluorobenzaldehyde Sodium triacetoxyborohydride Dichloromethane 18 Not specified WO 2012/140590 A1

Catalytic Hydrogenation Protocols (e.g., heterogeneous, homogeneous catalysis)

Catalytic hydrogenation is a widely used method for reductive amination. google.com This process typically involves the reaction of the amine and carbonyl compound under a hydrogen atmosphere in the presence of a metal catalyst. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. google.com These catalysts are favored for their ease of separation from the reaction mixture. Homogeneous catalysts, such as those based on rhodium and iridium, can offer higher selectivity and activity under milder conditions. nih.govresearchgate.net For the synthesis of this compound, a catalytic hydrogenation protocol would involve mixing 2,4-dimethoxyaniline and 2-fluorobenzaldehyde with a suitable catalyst in a solvent like ethanol (B145695) or dioxane and exposing the mixture to hydrogen gas. arkat-usa.org

Metal Hydride Reduction Pathways and Selectivity Considerations

Metal hydrides are common reagents for the reduction of the imine intermediate in reductive amination. organic-chemistry.org Sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) are particularly useful due to their selectivity. organic-chemistry.org Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent and is particularly effective for the reductive amination of aldehydes, minimizing the side reduction of the carbonyl starting material. 5z.com The reaction mechanism involves the initial formation of an iminium ion from the condensation of the aniline (B41778) and aldehyde, which is then rapidly reduced by the hydride reagent. The choice of hydride and reaction conditions can be crucial for maximizing the yield and purity of the desired secondary amine.

N-Alkylation Protocols Utilizing Substituted Benzyl (B1604629) Halides or Equivalents

N-alkylation of 2,4-dimethoxyaniline with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide, provides a direct route to the target molecule. This method relies on the nucleophilic character of the amine nitrogen attacking the electrophilic benzylic carbon of the halide.

Mechanistic Insights into Nucleophilic Substitution (SN2) Approaches

The N-alkylation of 2,4-dimethoxyaniline with 2-fluorobenzyl bromide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the aniline attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby preventing the protonation of the starting amine which would render it non-nucleophilic. The choice of solvent can influence the reaction rate, with polar aprotic solvents often favoring SN2 reactions.

Table 2: Potential N-Alkylation of 2,4-Dimethoxyaniline

Amine Alkylating Agent Base Solvent Typical Conditions Product
2,4-Dimethoxyaniline 2-Fluorobenzyl bromide K2CO3 or Et3N Acetonitrile or DMF Heat This compound

Modern Transition-Metal-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig type approaches)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology allows for the coupling of amines with aryl halides or pseudohalides. organic-chemistry.org In the context of synthesizing this compound, this could theoretically be approached by coupling 2,4-dimethoxyaniline with a 2-fluorobenzyl halide. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOtBu, Cs2CO3). nih.govwikipedia.orglibretexts.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Multi-Step Synthetic Sequences and Convergence Strategies

Precursor Synthesis and Regioselective Functionalization of 2,4-Dimethoxyaniline

The synthesis of this compound fundamentally relies on the availability and purity of its precursor, 2,4-dimethoxyaniline. Efficient synthetic routes to this precursor are well-established, often starting from readily available materials like 1,3-dimethoxybenzene (B93181) or 2,4-dimethoxy-1-nitrobenzene. chemicalbook.comgoogle.comchemsrc.com

One highly effective method involves the reduction of 2,4-dimethoxy-1-nitrobenzene. A patented process describes the use of hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon as a catalytic system. google.com This reaction, conducted in ethanol at a reflux temperature of 70-80°C, reportedly achieves yields exceeding 96% and produces a crude product with a purity of over 98%, which can be further purified to greater than 99.6%. google.com

The subsequent step, the regioselective functionalization of 2,4-dimethoxyaniline to form the target compound, is a critical N-alkylation reaction. The primary challenge is to ensure the 2-fluorobenzyl group attaches exclusively to the nitrogen atom of the amine, avoiding competitive electrophilic substitution on the electron-rich aromatic ring. Direct and selective synthesis of mono-N-substituted anilines can be achieved using specific alkylating agents in the presence of suitable catalysts, such as aluminosilicates. google.com A common and effective strategy is reductive amination, which involves the reaction of 2,4-dimethoxyaniline with 2-fluorobenzaldehyde. This reaction forms an intermediate imine, which is then reduced to the desired secondary amine.

Table 1: Comparison of Synthetic Routes for 2,4-Dimethoxyaniline

Starting MaterialReagents & ConditionsReported YieldPurityReference
2,4-Dimethoxy-1-nitrobenzeneHydrazine hydrate, FeCl₃, Activated Carbon, Ethanol, 70-80°C>96%>99.6% google.com
1,3-DimethoxybenzeneTwo-step reaction: 1) SnCl₄, CH₂Cl₂; 2) CsOH·H₂O, ethane-1,2-diol45.6% (overall)Not Specified chemicalbook.com

Sequential Reaction Design for Enhanced Yield and Purity

To maximize both yield and purity, a sequential or one-pot reaction design is often employed for the synthesis of this compound. Direct reductive amination is a highly attractive approach as it combines the formation of the imine and its reduction into a single synthetic operation, which improves atom economy and simplifies the process. jocpr.comresearchgate.net

This sequential process would typically involve:

Mixing 2,4-dimethoxyaniline and 2-fluorobenzaldehyde in a suitable solvent.

The reaction may be facilitated by a catalyst to promote imine formation.

A reducing agent is then introduced to convert the imine to the final N-alkylated aniline product.

The choice of reducing agent and catalyst is crucial and can be influenced by factors like steric hindrance and the electronic properties of the reactants. jocpr.com This streamlined pathway avoids the need to isolate the often-unstable imine intermediate, thereby minimizing potential side reactions and product loss. jocpr.com A catalyst- and additive-free approach for synthesizing similar 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway, highlighting the potential for simplified reaction designs. beilstein-journals.orgnih.gov

Integration of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netwalisongo.ac.id

Development of Solvent-Free or Aqueous-Phase Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into reductive amination and related N-alkylation reactions has explored the use of more environmentally benign reaction media. jocpr.com

Aqueous-Phase Synthesis: Performing the reaction in water is an attractive green alternative. An efficient synthesis of N-aryl azacycloalkanes from anilines has been demonstrated in an aqueous medium using microwave irradiation, which significantly shortens reaction times. acs.org This method can lead to simplified product isolation through phase separation, reducing the need for organic solvents during extraction and purification. acs.org

Solvent-Free Conditions: Reactions can also be conducted without any solvent, often facilitated by microwave irradiation or by reacting solids in a melted state. researchgate.netresearchgate.net A solvent- and catalyst-free synthesis of N-sulfonylimines using ultrasonic energy has been shown to produce excellent yields of high-purity products, demonstrating the viability of this approach. researchgate.net These solvent-free methods reduce costs and the generation of chemical waste, making them both economical and environmentally friendly. researchgate.net

Design and Application of Sustainable Catalytic Systems (e.g., enzyme-catalyzed reactions)

The development of sustainable catalytic systems is central to green synthesis, focusing on catalysts that are efficient, selective, and reusable. jocpr.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling. Several heterogeneous catalysts have proven effective for reductive amination reactions. researchgate.netrsc.org Examples include systems based on zirconium, copper, and nickel. researchgate.netrsc.orgresearchgate.netacs.org Zirconium-based catalysts have been used for the synthesis of aromatic tertiary amines with high yields and selectivity. rsc.orgresearchgate.net Supported gold-palladium (Au-Pd) bimetallic nanoparticles have also been developed for synthesizing N-substituted anilines, showing superior performance to single-metal catalysts. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis represents a frontier in green chemistry. While specific enzyme systems for this compound are not detailed in the provided search results, the use of biocatalysts in direct reductive amination is a recognized green strategy. jocpr.com Enzymes operate under mild conditions (temperature and pH) and can offer high levels of selectivity, reducing the formation of byproducts.

Table 2: Examples of Sustainable Catalytic Systems for Reductive Amination

Catalyst TypeExample CatalystAdvantagesReference
HeterogeneousZirconium-based (e.g., ZrO₂)Reusable, high yield and selectivity rsc.orgresearchgate.net
HeterogeneousCopper-based (e.g., Cu/SiO₂)No additives required, produces no waste researchgate.net
HeterogeneousNickel-basedUtilizes commercially available catalysts acs.orgresearchgate.net
HeterogeneousGold-Palladium Nanoparticles (Au-Pd/Al₂O₃)High activity and reusability rsc.org

Methodologies for Yield Enhancement and Isolation Purity Assessment

Achieving high yield and exceptional purity is the ultimate goal of any synthetic procedure. For this compound, this involves careful optimization of reaction conditions and rigorous purification and analysis.

Yield Enhancement: Optimizing reaction parameters is key to maximizing product yield. This includes adjusting temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. For instance, in the synthesis of similar N-substituted anilines, screening various solvents and catalysts revealed optimal conditions for achieving the highest yields. beilstein-journals.org The use of efficient catalytic systems, such as the previously mentioned zirconium or Au-Pd catalysts, directly contributes to higher conversion rates and yields. rsc.orgrsc.org

Isolation and Purity Assessment: Once the reaction is complete, the target compound must be isolated and purified. Common laboratory techniques include:

Extraction and Washing: To remove inorganic salts and water-soluble impurities.

Crystallization: An effective method for purifying solid compounds. A patented method for the precursor 2,4-dimethoxyaniline involves washing the crude product with an alcohol/water mixture followed by centrifugation and drying to achieve high purity. google.com

Column Chromatography: A standard technique for separating the desired product from unreacted starting materials and byproducts. nih.gov

The purity of the final product, this compound, is confirmed using a combination of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify protons and carbons in the molecule. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. chemsrc.comchemicalbook.com

Mechanistic Investigations of N 2 Fluorobenzyl 2,4 Dimethoxyaniline Formation and Reactivity

Elucidation of Specific Reaction Pathways in N-Benzyl Aniline (B41778) Synthesis

The formation of N-benzyl anilines, including N-(2-Fluorobenzyl)-2,4-dimethoxyaniline, can be achieved through several synthetic routes. The most common and direct method is the nucleophilic substitution reaction between an aniline and a benzyl (B1604629) halide. In the case of this compound, this involves the reaction of 2,4-dimethoxyaniline (B45885) with 2-fluorobenzyl chloride or bromide. This reaction typically proceeds via an S(_N)2 mechanism, where the nitrogen atom of the aniline acts as the nucleophile, attacking the benzylic carbon of the 2-fluorobenzyl halide and displacing the halide leaving group. ucalgary.ca

The general mechanism can be depicted as follows: Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of 2,4-dimethoxyaniline attacks the electrophilic benzylic carbon of 2-fluorobenzyl halide.

Step 2: Transition State A trigonal bipyramidal transition state is formed where a partial bond exists between the nitrogen and the benzylic carbon, and the carbon-halide bond is partially broken.

Step 3: Product Formation The halide ion departs, leading to the formation of a protonated this compound intermediate. A subsequent deprotonation step, often facilitated by a mild base or another molecule of the starting aniline, yields the final product.

Alternative pathways for N-alkylation of anilines include the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which involves the reaction of an aniline with a benzyl alcohol. nih.gov This process, often catalyzed by transition metals, proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by the formation of a Schiff base with the aniline. beilstein-journals.org Subsequent reduction of the imine intermediate yields the N-benzylated aniline. beilstein-journals.org While this method is atom-economical, the direct alkylation with a benzyl halide is a more classical and frequently employed route for this class of compounds. dergipark.org.trorgsyn.org

Another potential, though less direct, route involves reductive amination. This would entail the reaction of 2,4-dimethoxyaniline with 2-fluorobenzaldehyde (B47322) to form an imine (a Schiff base), which is then reduced in a subsequent step using a reducing agent like sodium borohydride (B1222165) to furnish this compound. dergipark.org.tr

Identification and Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are pivotal for confirming a proposed reaction mechanism. In the synthesis of this compound via the S(_N)2 pathway, the primary intermediate is the protonated product, the N-(2-Fluorobenzyl)-2,4-dimethoxyanilinium salt.

Should the reaction proceed via a reductive amination pathway, the key intermediate would be the N-(2-fluorobenzylidene)-2,4-dimethoxyaniline (a Schiff base or imine). The formation of this imine can be monitored using various spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the imine is characterized by the appearance of a strong absorption band for the C=N stretching vibration, typically in the range of 1690-1640 cm. This would be accompanied by the disappearance of the C=O stretching band of the starting aldehyde and the N-H stretching bands of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most telling signal for the imine formation is the appearance of a singlet for the methine proton (CH=N), which typically resonates in the downfield region of 8.0-9.0 ppm.

¹³C NMR: The carbon of the C=N double bond in the imine intermediate would give a characteristic signal in the range of 160-170 ppm.

In situ NMR spectroscopy has been a powerful tool for studying similar aniline alkylation reactions, allowing for the detection and identification of transient intermediates like N-methylanilinium ions in zeolite-catalyzed reactions. researchgate.net For the synthesis of this compound, similar in situ monitoring could unequivocally identify the key intermediates and provide insight into the reaction progress.

Kinetic Studies of this compound Formation

Kinetic studies are essential for quantitatively understanding reaction rates and the factors that influence them. For the S(_N)2 synthesis of this compound, the reaction is expected to follow second-order kinetics, being first-order in both the aniline and the benzyl halide.

The rate law can be expressed as: Rate = k[2,4-dimethoxyaniline][2-fluorobenzyl halide]

Where 'k' is the second-order rate constant.

Kinetic investigations of the benzylation of various anilines have confirmed this second-order behavior. acs.org The rate of reaction is highly dependent on several factors, including the nature of the solvent, the temperature, and the electronic and steric properties of the substituents on both the aniline and the benzyl halide. For instance, kinetic studies on the alkylation of aniline with benzyl alcohol over heterogeneous catalysts have been used to validate proposed Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms and to determine the activation energy of the reaction. researchgate.netresearchgate.net

Hypothetical Kinetic Data for the Formation of this compound at 25°C
Time (s)[2,4-dimethoxyaniline] (M)1/[Aniline] (M⁻¹)
00.10010.0
3000.08312.0
6000.07114.1
9000.06315.9
12000.05617.9

A plot of 1/[Aniline] versus time would yield a straight line, the slope of which is equal to the pseudo-second-order rate constant, k. This is a standard method for analyzing second-order reaction kinetics under conditions where the concentration of the benzyl halide is in large excess.

Influence of Substituents on Reaction Mechanisms and Selectivity

The substituents on both the aniline and benzyl moieties play a critical role in dictating the reaction's feasibility, rate, and selectivity. In this compound, the ortho-fluorine on the benzyl ring and the two methoxy (B1213986) groups on the aniline ring exert significant electronic and steric effects.

The electronic effects of substituents are paramount in modulating the nucleophilicity of the aniline and the electrophilicity of the benzyl halide.

Methoxy Groups (-OCH₃): The two methoxy groups on the aniline ring are strong electron-donating groups (EDGs) through resonance (+R effect). They increase the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amino group. This enhanced electron density increases the nucleophilicity of 2,4-dimethoxyaniline compared to unsubstituted aniline, thereby accelerating the rate of nucleophilic attack on the benzyl halide. ucalgary.ca The activating effect of methoxy groups is well-documented in various reactions involving anilines. mdpi.com

Ortho-Fluorine (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect tends to decrease the electron density at the benzylic carbon of 2-fluorobenzyl chloride, making it more electrophilic and thus more susceptible to nucleophilic attack. However, fluorine also has a lone pair of electrons that can participate in resonance, exhibiting a weak electron-donating resonance effect (+R effect). In the case of halogens, the inductive effect typically dominates. The presence of an electron-withdrawing group on the benzyl ring generally favors nucleophilic substitution reactions. libretexts.org

The interplay of these electronic effects is summarized in the table below:

Electronic Effects of Substituents
SubstituentPositionInductive EffectResonance EffectOverall Effect on Reactivity
-OCH₃C2, C4 on Aniline-I (weak)+R (strong)Increases nucleophilicity of aniline, rate-enhancing.
-FC2 on Benzyl-I (strong)+R (weak)Increases electrophilicity of benzyl carbon, rate-enhancing.

Steric hindrance can significantly impact the rate of S(_N)2 reactions by impeding the approach of the nucleophile to the reaction center. libretexts.org

Methoxy Groups: The methoxy group at the C2 (ortho) position of the aniline ring introduces steric bulk around the nucleophilic nitrogen atom. This steric hindrance can potentially slow down the reaction rate by making the approach to the benzyl carbon more difficult. However, in many cases, the strong activating electronic effect of the ortho-methoxy group outweighs its steric hindrance.

Ortho-Fluorine: The fluorine atom is relatively small (van der Waals radius of 1.47 Å), and its steric effect at the ortho position of the benzyl group is generally considered minimal compared to larger groups. Therefore, it is not expected to significantly hinder the approach of the 2,4-dimethoxyaniline nucleophile.

In reactions involving ortho-substituted anilines, a phenomenon known as the "ortho effect" can be observed, where the reactivity is not solely predicted by electronic and steric factors alone. This can involve intramolecular interactions or specific solvation effects. However, for a standard S(_N)2 benzylation, the dominant factors remain the nucleophilicity of the aniline and the electrophilicity and steric accessibility of the benzylic carbon. The combination of strong electronic activation from the methoxy groups and the minimal steric hindrance from the ortho-fluorine suggests that the formation of this compound should proceed efficiently under appropriate reaction conditions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of N 2 Fluorobenzyl 2,4 Dimethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between different parts of the molecule.

High-resolution ¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental techniques for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(2-Fluorobenzyl)-2,4-dimethoxyaniline is expected to show distinct signals for each unique proton environment. The aromatic region would be complex, featuring signals for the three protons on the dimethoxyaniline ring and the four protons on the fluorobenzyl ring. The two methoxy (B1213986) groups (-OCH₃) would likely appear as sharp singlets, while the benzylic methylene (B1212753) (-CH₂-) protons would present as a doublet due to coupling with the neighboring fluorine atom. The amine proton (-NH-) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. For this compound, this would include the aromatic carbons of both rings, the two methoxy carbons, and the methylene bridge carbon. The chemical shifts are influenced by the electronic environment; for instance, the carbons bonded to oxygen in the methoxy groups and the aniline (B41778) ring would be shifted downfield. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. Spectral data for the 2,4-dimethoxyaniline (B45885) moiety serves as a reference for assigning the signals of that portion of the molecule. nih.govspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
NH~4.5-5.5 (broad s)-
CH₂~4.3 (d)~48-52
2,4-OCH₃~3.8 (s)~55-56
Aniline Ring C-H~6.4-6.9 (m)~98-120
Aniline Ring C-N, C-O-~140-155
Fluorobenzyl Ring C-H~7.0-7.5 (m)~115-130
Fluorobenzyl Ring C-F-~158-162 (d)
Fluorobenzyl Ring C-CH₂-~128-132 (d)

Note: Predicted values are based on general principles and data from analogous structures. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for structural analysis. wikipedia.orgresearchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org The technique is characterized by a wide range of chemical shifts that are highly sensitive to the local electronic environment. huji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the benzyl (B1604629) ring. This signal's multiplicity would provide information about neighboring protons. It would likely appear as a triplet of doublets (or a more complex multiplet) due to coupling with the two adjacent methylene protons (a three-bond coupling, ³JHF) and the aromatic proton at the C3 position of the benzyl ring (a three-bond coupling, ³JHF). This provides definitive evidence for the substitution pattern on the fluorobenzyl ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity of protons within the dimethoxyaniline ring and separately within the fluorobenzyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm the proposed structure by observing, for example, correlations between the methylene protons and the aromatic protons on both rings that are in close spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS allows for the unequivocal determination of the molecular formula. For this compound (C₁₅H₁₆FNO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve:

Benzylic cleavage: The bond between the methylene carbon and the nitrogen is prone to breaking, leading to the formation of a stable 2-fluorobenzyl cation (C₇H₆F⁺, m/z ≈ 109).

Cleavage of the N-aryl bond: Fragmentation can also occur at the N-aryl bond, generating fragments related to the 2,4-dimethoxyaniline moiety. nih.gov

Table 2: Predicted HRMS Fragments for this compound
Fragment IonProposed FormulaPredicted Exact Mass (m/z)
[M+H]⁺[C₁₅H₁₇FNO₂]⁺262.1238
[M]⁺˙[C₁₅H₁₆FNO₂]⁺˙261.1160
[M - CH₂-C₆H₄F]⁺[C₈H₁₀NO₂]⁺152.0655
[2-Fluorobenzyl cation]⁺[C₇H₆F]⁺109.0448
[2,4-Dimethoxyanilinium radical cation]⁺˙[C₈H₁₁NO₂]⁺˙153.0784

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. nih.gov

Key expected vibrational bands for this compound include:

N-H Stretch: A characteristic sharp peak in the region of 3350-3450 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1610 cm⁻¹ region are indicative of the two aromatic rings.

C-O-C Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether bonds of the methoxy groups would be prominent, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-F Stretch: A strong absorption band in the 1200-1280 cm⁻¹ region would be characteristic of the carbon-fluorine bond.

C-N Stretch: This vibration is expected in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies
Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3350 - 3450
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1610
C-N Stretch1250 - 1350
C-F Stretch1200 - 1280
Asymmetric C-O-C Stretch1230 - 1270
Symmetric C-O-C Stretch1020 - 1060

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique, when applicable, provides unambiguous data on bond lengths, bond angles, and torsional angles. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis would reveal:

The exact conformation of the molecule, including the relative orientation of the two aromatic rings.

The planarity of the aromatic systems.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group or potential C-H···F interactions, which can influence crystal packing.

This method provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods that describe the molecule's properties in solution or the gas phase.

Chromatographic Methods for Purity Assessment and Isolation Strategies (e.g., HPLC, GC-MS techniques)

Information not available in the searched scientific literature.

Derivatization and Functionalization Strategies for N 2 Fluorobenzyl 2,4 Dimethoxyaniline

Chemical Modifications at the Aniline (B41778) Nitrogen

The secondary amine nitrogen in N-(2-Fluorobenzyl)-2,4-dimethoxyaniline is a key site for derivatization, serving as a nucleophilic center for a variety of chemical transformations.

The nucleophilic nitrogen of the secondary amine readily reacts with various electrophilic reagents to form amides, sulfonamides, and ureas.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivatives. These amide products are generally stable and can introduce a wide range of functional groups.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) under basic conditions affords stable sulfonamides. This reaction, known as the Hinsberg test for secondary amines, results in a neutral product that is insoluble in the alkaline reaction medium.

Carbamoacylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of N,N-disubstituted ureas. This modification is significant in medicinal chemistry for introducing hydrogen-bond donor and acceptor motifs.

The formation of a neutral imine or Schiff base involves the condensation of a primary amine with an aldehyde or a ketone. researchgate.net Since this compound is a secondary amine, it cannot form a stable, neutral imine (C=N) derivative through direct condensation with a carbonyl compound. The presence of the benzyl (B1604629) substituent on the nitrogen atom precludes the elimination of water to form the characteristic double bond of a Schiff base. nih.govresearchgate.netsemanticscholar.org

Instead, the reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an iminium ion intermediate. If the carbonyl compound possesses an α-hydrogen, this intermediate can then be deprotonated to form an enamine. The synthesis of traditional Schiff bases from the title compound would require a multi-step approach, potentially involving cleavage of one of the N-substituents to generate a primary amine, which is outside the scope of direct derivatization.

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

Both aromatic rings of the molecule are susceptible to electrophilic aromatic substitution (EAS), though their reactivity differs significantly. The 2,4-dimethoxyaniline (B45885) ring is highly activated towards EAS due to the potent ortho-, para-directing effects of the secondary amine (-NHR) and the two methoxy (B1213986) (-OCH₃) groups. youtube.com The 2-fluorobenzyl ring is less reactive, influenced by the activating methylene (B1212753) bridge and the deactivating, ortho-, para-directing fluorine atom.

Halogenation: Given the high activation of the dimethoxyaniline ring, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed under mild conditions, likely without a Lewis acid catalyst. The reaction will preferentially occur on this ring.

Nitration: Nitration is a classic EAS reaction. However, the use of strong acidic conditions (e.g., HNO₃/H₂SO₄) can be problematic for anilines, often leading to oxidation and the formation of undesired byproducts. researchgate.net Milder nitrating agents or protection of the aniline nitrogen prior to nitration may be necessary to achieve clean substitution.

The primary challenge in the electrophilic substitution of this compound is controlling the position of the incoming electrophile (regioselectivity).

On the 2,4-dimethoxyaniline Ring: This ring is the most probable site of reaction. The directing effects of the substituents (-NHR at C1, -OCH₃ at C2 and C4) converge to strongly activate specific positions. The C5 position is para to the powerful amino-directing group and ortho to the C4-methoxy group, making it a highly favored site for substitution due to both electronic activation and steric accessibility. The C3 position is also activated (ortho to two methoxy groups) but is sterically more hindered. The C6 position is ortho to the amino group but meta to both methoxy groups, making it less favored.

On the 2-fluorobenzyl Ring: Substitution on this ring would require more forcing conditions due to its lower reactivity compared to the dimethoxyaniline moiety. If achieved, the fluorine atom and the alkyl group would direct incoming electrophiles to the positions ortho and para to them.

Optimization of yield would involve careful selection of the electrophilic reagent, solvent, and reaction temperature to maximize substitution at the desired position while minimizing side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution An interactive table predicting the major product for different electrophilic substitution reactions on the this compound scaffold.

Reaction Reagent Most Probable Site of Substitution Predicted Major Product
Bromination NBS C5 of the dimethoxyaniline ring N-(2-Fluorobenzyl)-5-bromo-2,4-dimethoxyaniline
Nitration HNO₃/H₂SO₄ (mild) C5 of the dimethoxyaniline ring N-(2-Fluorobenzyl)-5-nitro-2,4-dimethoxyaniline

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.org To utilize the title compound in most of these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, via electrophilic substitution as discussed in section 6.2.1.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound (e.g., the 5-bromo derivative) can be coupled with a variety of aryl or vinyl boronic acids or esters. nih.govmdpi.com This reaction, typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃), is highly effective for creating biaryl structures. nih.gov

Heck Coupling: The Heck reaction would couple a halogenated derivative with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base to form a new C-C bond at the site of the halogen, resulting in a substituted alkene.

Sonogashira Coupling: This reaction couples a halogenated derivative with a terminal alkyne. nih.gov It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine). nih.govorganic-chemistry.org This method is invaluable for introducing alkynyl moieties into the aromatic core. nih.gov

Buchwald-Hartwig Amination: This reaction can be applied in two ways. First, the secondary amine of the title compound itself can act as the nucleophile, coupling with an aryl halide or triflate to form a triarylamine. wikipedia.orgnih.govbeilstein-journals.org This expands the substitution on the nitrogen atom. Second, a halogenated derivative of the title compound can be coupled with a primary or secondary amine, introducing a new amino group onto one of the aromatic rings. rsc.orgbeilstein-journals.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of a 5-Bromo-N-(2-Fluorobenzyl)-2,4-dimethoxyaniline Derivative An interactive data table summarizing typical reaction components for various Pd-catalyzed cross-coupling reactions.

Reaction Coupling Partner Typical Catalyst System Typical Base Typical Solvent
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Pd(dppf)Cl₂ K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene, Dioxane, DMF
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI Et₃N, Diisopropylamine THF, DMF

Stereoselective Synthesis of Chiral Derivatives and Enantiomer Separation Methodologies

The synthesis of specific chiral derivatives of this compound and the development of methodologies for their enantiomeric separation are specialized areas of synthetic organic chemistry. These processes are crucial when the biological activity of a compound is dependent on its three-dimensional structure. The introduction of chirality into what is an achiral molecule necessitates specific synthetic strategies or the use of chiral resolving agents.

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives from this compound can be approached through several established synthetic routes. Asymmetric synthesis, a cornerstone of modern pharmaceutical chemistry, aims to produce a single enantiomer or diastereomer of a desired product. While specific research on this compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied.

One common strategy involves the use of a chiral auxiliary. This approach would involve covalently attaching a chiral molecule to the this compound scaffold. Subsequent diastereoselective reactions would then be carried out, with the chiral auxiliary directing the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, is used to produce large quantities of an enantiomerically enriched product. For instance, asymmetric hydrogenation or transfer hydrogenation reactions could be employed to introduce chirality. nih.gov A hypothetical reaction could involve the reduction of an imine precursor derived from 2,4-dimethoxyaniline and a fluorinated benzaldehyde (B42025) derivative in the presence of a chiral catalyst. The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity. nih.gov

Furthermore, biocatalysis, utilizing enzymes to perform stereoselective transformations, offers a green and highly specific alternative. nih.gov Enzymes such as lipases, esterases, or oxidoreductases could potentially be used to resolve a racemic mixture of a derivatized form of this compound or to perform a stereoselective synthesis step.

Enantiomer Separation Methodologies

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), separation is required to isolate the individual enantiomers. The primary methods for enantiomer separation include chiral derivatization followed by conventional chromatography, and direct separation using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Chiral Derivatization

In this method, the racemic mixture of a derivative of this compound would be reacted with a single enantiomer of a chiral derivatizing agent. researchgate.netnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as column chromatography or HPLC. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. A variety of chiral derivatizing agents are commercially available, containing reactive groups that can form covalent bonds with amines or other functional groups that might be introduced into the parent molecule. nih.gov

The selection of the chiral derivatizing agent is crucial and depends on the functional groups present in the molecule to be resolved. For an amine like this compound, chiral acids, acid chlorides, or isocyanates are common choices for derivatization. The resulting diastereomeric amides or ureas can then be separated.

Chiral Chromatography

Direct separation of enantiomers can be achieved using chiral chromatography. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. openaccessjournals.com Various types of CSPs are available, based on polysaccharides, proteins, cyclodextrins, or synthetic polymers. The choice of the appropriate CSP and mobile phase is determined empirically for each specific compound. Capillary electrophoresis (CE) with a chiral selector in the buffer is another powerful technique for enantiomeric separation. openaccessjournals.com

The table below summarizes potential methodologies for the stereoselective synthesis and separation of chiral derivatives of this compound, based on established chemical principles.

Methodology Description Key Considerations Potential Application
Asymmetric Synthesis
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide a diastereoselective reaction. nih.govAvailability of suitable auxiliaries, conditions for attachment and removal.Synthesis of a specific enantiomer of a functionalized derivative.
Asymmetric CatalysisUse of a chiral catalyst (e.g., metal-ligand complex) to favor the formation of one enantiomer. nih.govCatalyst selection, optimization of reaction conditions (temperature, pressure, solvent).Large-scale production of an enantiomerically enriched product.
BiocatalysisEmployment of enzymes for stereoselective transformations. nih.govEnzyme selection and stability, reaction medium.Green and highly specific synthesis or resolution.
Enantiomer Separation
Chiral DerivatizationReaction with a chiral agent to form separable diastereomers. researchgate.netnih.govChoice of derivatizing agent, reaction efficiency, and conditions for cleavage.Resolution of a racemic mixture of a derivatized compound.
Chiral HPLC/GCDirect separation of enantiomers on a chiral stationary phase. openaccessjournals.comSelection of the appropriate chiral column and mobile phase.Analytical and preparative scale separation of enantiomers.
Chiral Capillary ElectrophoresisSeparation based on differential migration in a capillary with a chiral selector. openaccessjournals.comChoice of chiral selector, buffer composition, and voltage.Analytical separation and purity determination.

Future Research Directions and Unexplored Avenues for N 2 Fluorobenzyl 2,4 Dimethoxyaniline

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of N-(2-Fluorobenzyl)-2,4-dimethoxyaniline likely involves the reductive amination of 2-fluorobenzaldehyde (B47322) with 2,4-dimethoxyaniline (B45885). Future research could focus on optimizing this process and exploring entirely new synthetic strategies to improve yield, reduce costs, and enhance sustainability.

Potential Research Focus:

Catalyst Development: Investigating novel catalysts for the reductive amination process could lead to higher efficiency and milder reaction conditions. This includes exploring earth-abundant metal catalysts or metal-free catalytic systems.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve process efficiency. For instance, a one-pot reaction starting from 1,3-dimethoxybenzene (B93181) could be explored.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing could offer superior control over reaction parameters, leading to better yields, higher purity, and enhanced safety.

A comparative table of potential synthetic routes is presented below.

Synthetic Strategy Starting Materials Potential Advantages Key Research Challenge
Optimized Reductive Amination 2-Fluorobenzaldehyde, 2,4-DimethoxyanilineWell-established reaction, direct route.Improving catalyst efficiency and selectivity.
Buchwald-Hartwig Amination 2-Fluorobenzyl bromide, 2,4-DimethoxyanilineHigh functional group tolerance.Catalyst cost and removal from the final product.
Novel Catalyst Systems 2-Fluorobenzaldehyde, 2,4-DimethoxyanilinePotential for lower costs and greener processes.Discovery and optimization of new catalysts.

Exploration of Asymmetric Synthesis Methodologies

Since this compound is achiral, the introduction of chirality would require modification of its core structure. However, the principles of asymmetric synthesis are highly relevant for creating chiral derivatives, which could have unique applications, particularly in pharmaceuticals and catalysis. Future research could focus on synthesizing chiral analogs of this compound.

Potential Research Focus:

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the aniline (B41778) or benzyl (B1604629) fragment during synthesis could induce stereoselectivity. For example, chiral Ni(II) complexes have been successfully used for the asymmetric synthesis of fluorinated amino acids and could be adapted for this purpose. beilstein-journals.orgresearchgate.net

Organocatalysis: Asymmetric organocatalysis offers a metal-free approach to synthesizing chiral amines and could be a fruitful area of investigation.

Enzymatic Synthesis: Biocatalysis using enzymes such as transaminases could provide a highly enantioselective and environmentally friendly route to chiral derivatives.

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of new synthetic routes. In situ spectroscopic techniques allow for real-time monitoring of reacting species, providing invaluable data on reaction kinetics, intermediates, and byproducts.

Potential Research Focus:

Reaction Progress Analysis: Techniques like ReactIR (in situ FTIR) and process NMR can be employed to track the concentration of reactants, intermediates, and products in real-time.

Identification of Transient Species: Advanced spectroscopic methods can help identify short-lived intermediates, which are key to understanding the reaction pathway.

Kinetic Modeling: The data obtained from in situ spectroscopy can be used to develop accurate kinetic models of the synthesis, enabling precise control and optimization of the reaction conditions.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Pathways

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.netnih.gov These powerful computational tools can be applied to predict the reactivity of this compound and to design novel, efficient synthetic pathways.

Potential Research Focus:

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the reactivity of this compound in various chemical transformations. nih.govnih.gov This can help in identifying potential side reactions and in selecting optimal reaction conditions.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel synthetic routes to the target molecule, potentially uncovering more efficient or economical pathways than those designed by traditional methods.

Property Prediction: Machine learning models could also be developed to predict the physicochemical and biological properties of the compound and its derivatives, accelerating the discovery of potential applications. nih.gov

The table below illustrates how different ML models could be applied.

Machine Learning Model Application Area Predicted Outcome Potential Impact
Neural Network Reactivity PredictionLikelihood of a reaction occurring, potential byproducts. nih.govFaster screening of reaction conditions.
Graph-Based Models RetrosynthesisNovel synthetic pathways.Discovery of more efficient syntheses.
Quantitative Structure-Activity Relationship (QSAR) Property PredictionBiological activity, toxicity, material properties.Guided design of new functional molecules.

Expansion of Non-Clinical Application Domains (e.g., in optoelectronics, sensor development, advanced materials)

The unique electronic properties conferred by the fluorine and dimethoxy substituents suggest that this compound could find applications beyond the traditional scope of medicinal chemistry.

Potential Research Focus:

Optoelectronic Materials: Aniline derivatives are known to be components of organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific substitution pattern of this compound could lead to desirable photophysical properties.

Chemical Sensors: The aniline nitrogen can act as a binding site for various analytes. The electronic and steric environment of this compound might enable the development of selective and sensitive chemical sensors.

Advanced Polymers: Incorporation of this molecule as a monomer into polymers could lead to new materials with tailored thermal, mechanical, and electronic properties.

Further Development of Green and Sustainable Chemical Processes for Compound Production

The principles of green chemistry are increasingly important in chemical manufacturing. nih.govepa.gov Future research should aim to develop more environmentally benign methods for producing this compound. A patent for synthesizing the precursor 2,4-dimethoxyaniline already points towards more economical and environmentally friendly procedures. google.com

Potential Research Focus:

Green Solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis.

Energy Efficiency: The use of microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-Fluorobenzyl)-2,4-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(2-Fluorobenzyl)-2,4-dimethoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.